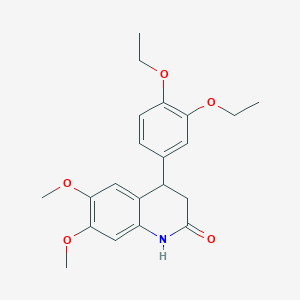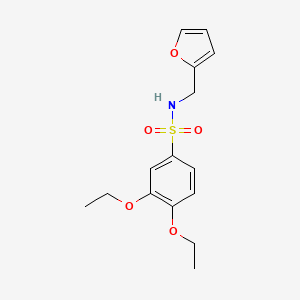
4-(3,4-二乙氧基苯基)-6,7-二甲氧基-3,4-二氢-2(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is 371.17327290 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
大分子加合物形成与代谢
对与 4-(3,4-二乙氧基苯基)-6,7-二甲氧基-3,4-二氢-2(1H)-喹啉酮 在结构上相关的杂环胺(例如 MeIQx 和 PhIP)的研究,提供了对大分子加合物形成和代谢的见解。加速器质谱 (AMS) 促进了对啮齿动物中这些化合物低剂量下蛋白质和 DNA 加合物水平的研究,并将加合物水平与人类中形成的水平进行了比较。这项研究表明,人类和啮齿动物之间的代谢物谱存在显着差异,突出了人类更倾向于 N-羟基化(生物活化)和更少环氧化(解毒)(Turteltaub 等,1999)。
乙氧基喹啉的人体生物监测方法
为乙氧基喹啉 (EQ) 开发人体生物监测 (HBM) 方法展示了相关化合物另一种应用。通过涉及 EQ 口服剂量代谢的研究,研究人员确定了未改变的 EQ 和主要代谢物 2,2,4-三甲基-6(2H)-喹啉酮 (EQI) 作为尿液排泄产物。这项研究例证了使用生物监测评估普通人群中接触特定化合物的有效性,为对 4-(3,4-二乙氧基苯基)-6,7-二甲氧基-3,4-二氢-2(1H)-喹啉酮 的类似研究奠定了基础(Stoeckelhuber 等,2020)。
光毒性比较
对氟喹诺酮光毒性的探索,特别是将莫西沙星(与喹啉酮结构相同)与在人类志愿者中的洛美沙星进行比较,为类似化合物的潜在光毒性提供了宝贵的见解。莫西沙星在喹诺酮结构的第 8 位上的甲氧基被认为可以降低光毒性,为评估 4-(3,4-二乙氧基苯基)-6,7-二甲氧基-3,4-二氢-2(1H)-喹啉酮 的光毒性提供了相关模型(Man 等,1999)。
作用机制
安全和危害
属性
IUPAC Name |
4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-26-17-8-7-13(9-20(17)27-6-2)14-11-21(23)22-16-12-19(25-4)18(24-3)10-15(14)16/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYGJBFXRBEEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)
![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)
![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)

![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)
![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)

![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)
![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)
